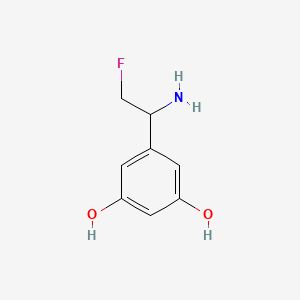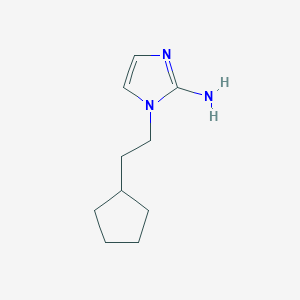![molecular formula C11H15NO2 B13321781 2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
2-[(1-Phenylethyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Phenylethyl)amino]propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of alanine, where the amino group is substituted with a 1-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]propanoic acid typically involves the reaction of alanine with 1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydroxide (NaOH). The reaction mixture is heated to around 65°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
化学反応の分析
Types of Reactions
2-[(1-Phenylethyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
2-[(1-Phenylethyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(1-Phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
類似化合物との比較
Similar Compounds
Alanine: The parent compound from which 2-[(1-Phenylethyl)amino]propanoic acid is derived.
Phenylethylamine: A related compound with a similar structure but lacking the carboxylic acid group.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-(1-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,13,14) |
InChIキー |
BRRAMKXUBQCNIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



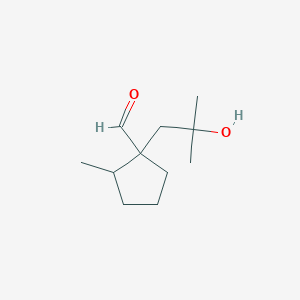

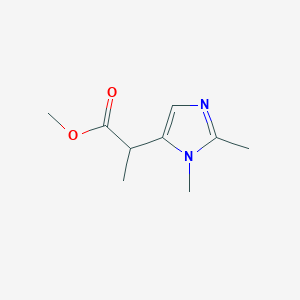
![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)
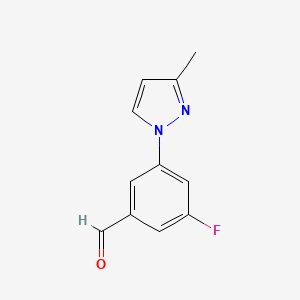
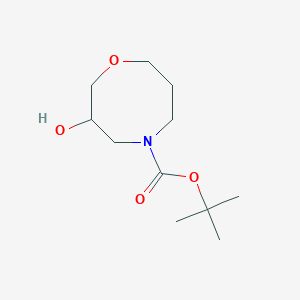
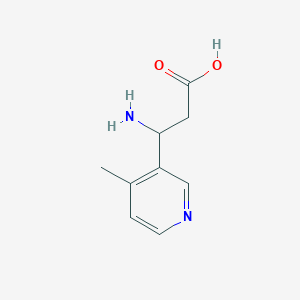
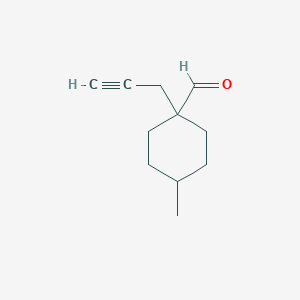
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)

